Azepan-1-yl-[7-(chloro-difluoro-methyl)-5-furan-2-yl-pyrazolo[1,5-a]pyrimidin-2-yl]-methanone
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Overview
Description
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-yl group: This step often involves coupling reactions using furan derivatives.
Incorporation of the chlorodifluoromethyl group: This can be done through halogenation reactions.
Attachment of the azepane ring: This step involves amide bond formation using azepane derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The chlorodifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential biological activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Properties
Molecular Formula |
C18H17ClF2N4O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
azepan-1-yl-[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C18H17ClF2N4O2/c19-18(20,21)15-10-12(14-6-5-9-27-14)22-16-11-13(23-25(15)16)17(26)24-7-3-1-2-4-8-24/h5-6,9-11H,1-4,7-8H2 |
InChI Key |
KIUDLBAIUSIRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
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